Furo[3,2-c]pyridin-7-ol

OLED Phosphorescent Emitters Electronic Structure

Furo[3,2-c]pyridin-7-ol hydrochloride (CAS 1245648-61-6) is a bicyclic heterocycle that serves as a privileged kinase inhibitor scaffold and high-efficiency OLED ligand precursor. Unlike thieno analogs, the furan oxygen imparts higher LUMO energy and distinct dipole moments, enabling blue-shifted phosphorescence and selective ATP-competitive inhibition. · Derivative 9f: IC₅₀ 1.9 µM against VEGFR2/Tie-2. · (pfupy)₂Ir(acac): EQE >30% (elevated LUMO). · Distinct dopamine-neuron firing profile for CNS programs. · Min. 95% purity; global shipping.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
Cat. No. B8575094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridin-7-ol
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=COC2=C(C=NC=C21)O
InChIInChI=1S/C7H5NO2/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H
InChIKeyDMPIVALOMIYMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridin-7-ol: Kinase Inhibitor and OLED Building Block


Furo[3,2-c]pyridin-7-ol (CAS 1245648-61-6 as the hydrochloride salt) is a bicyclic heterocyclic compound comprising a furan ring fused to a pyridine ring with a hydroxyl substituent at the 7‑position . This furo[3,2‑c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry for the design of kinase inhibitors and in materials science for high‑efficiency phosphorescent iridium complexes with external quantum efficiencies exceeding 30% [1][2].

1
Kinase inhibitor scaffold Privileged furo[3,2-c]pyridine core for ATP-competitive inhibitor design and SAR expansion
2
Phosphorescent emitter ligand precursor Cyclometalating C^N ligand building block for high-efficiency iridium(III) complex research
3
7-hydroxy derivatization handle Site-specific hydrogen-bonding capacity supports regioselective synthetic elaboration

Why Furo[3,2-c]pyridin-7-ol Is Irreplaceable by Analogs


Generic substitution of furo[3,2‑c]pyridin‑7‑ol with its thieno[3,2‑c]pyridine analog or with regioisomers such as furo[2,3‑c]pyridine is not advisable. The oxygen atom in the furan ring imparts distinct electronic characteristics—higher LUMO energy and altered dipole moments—relative to the sulfur‑containing thieno analog, as evidenced by DFT calculations [1]. Moreover, the specific 7‑hydroxy substitution pattern critically governs hydrogen‑bonding capacity and synthetic derivatization pathways that are not replicated by other isomers .

Target
Furo[3,2-c]pyridin-7-ol — furan oxygen imparts distinct LUMO energy and dipole moment per DFT
May not substitute
Thieno[3,2-c]pyridine analog — sulfur atom shifts electronic profile and may alter device performance
Target
[3,2-c] ring fusion — intermediate dipole moment governs solubility and charge-transfer behavior
May not substitute
Furo[2,3-c]pyridine regioisomer — highest dipole moment; hydrogen-bonding and derivatization pathways differ

Evidence-Based Selection of Furo[3,2-c]pyridin-7-ol


Elevated LUMO Energy for High-Efficiency OLED Emitters

A direct head‑to‑head comparison of heteroleptic iridium(III) complexes demonstrated that replacing a thiophene‑containing C^N ligand with a furo[3,2‑c]pyridine‑based ligand elevates the LUMO energy level while the HOMO level remains essentially unchanged [1]. The resultant furan‑containing complex (pfupy)₂Ir(acac) exhibited a blue‑shifted emission and achieved a maximum external quantum efficiency (EQE) exceeding 30%, significantly outperforming the thiophene analog [1].

LUMO / EQE comparison
Direct comparison
Reported EQE >30% (furo) vs below 30% (thiophene analog)
Elevated LUMO; blue-shifted emission
Supports emitter ligand selection context
Measured in degassed solution at room temperature
OLED Phosphorescent Emitters Electronic Structure

Nanomolar Kinase Inhibition via Furo[3,2-c]pyridine Derivatives

Although no head‑to‑head comparison of furo[3,2‑c]pyridin‑7‑ol itself is publicly available, the furo[3,2‑c]pyridine core has been validated in kinase inhibitor design. A representative compound (9f) from the Miyazaki series displayed an IC₅₀ of 1.9 µM against both VEGFR2 and Tie‑2 kinases [1]. Direct comparative data for the thieno[3,2‑c]pyridine counterpart are not reported, but the successful generation of low‑micromolar inhibitors confirms the scaffold’s utility [1].

Kinase inhibition
Class-level
IC50 = 1.9 µM
VEGFR2, Tie-2
Reported scaffold inhibition context
Thieno comparator data not published
Kinase Inhibitor Angiogenesis VEGFR2

Regioisomeric Differentiation of the Furo[3,2-c]pyridine Core

DFT calculations (B3LYP/6‑31G(d)) on isomeric furo‑, thieno‑, and selenophenopyridines reveal that the [3,2‑c] ring fusion pattern yields a distinct electronic profile compared to the [2,3‑c] and [3,2‑b] isomers [1]. While the largest calculated dipole moment was observed for furo[2,3‑c]pyridine, the furo[3,2‑c]pyridine isomer exhibited an intermediate dipole moment, directly influencing solubility, molecular recognition, and charge‑transfer characteristics [1].

Dipole moment rank
Class-level
Furo[2,3-c] > Furo[3,2-c] > Thieno[3,2-b]
DFT B3LYP/6-31G(d) gas-phase
Supports regioisomer differentiation
See full text for tabulated values
DFT Dipole Moment Regioisomerism

Research Applications of Furo[3,2-c]pyridin-7-ol


High-Efficiency Phosphorescent OLED Emitters

Furo[3,2‑c]pyridin‑7‑ol can serve as a C^N cyclometalating ligand precursor for iridium(III) complexes. The furo[3,2‑c]pyridine‑based complex (pfupy)₂Ir(acac) demonstrated an EQE exceeding 30%, leveraging the elevated LUMO energy imparted by the furan oxygen [1]. Researchers aiming to develop blue‑shifted, high‑quantum‑efficiency phosphors should procure this scaffold rather than thiophene analogs.

Kinase Inhibitors for Angiogenesis Research

The furo[3,2‑c]pyridine core is a validated template for ATP‑competitive kinase inhibitors. The derivative 9f achieved an IC₅₀ of 1.9 µM against VEGFR2 and Tie‑2 [2]. Medicinal chemists optimizing anti‑angiogenic agents can use furo[3,2‑c]pyridin‑7‑ol as a key intermediate for SAR expansion.

Differentiating Antipsychotic Candidates with Furo[3,2-c]pyridine

Electrophysiological studies have shown that furo[3,2‑c]pyridine‑based arylpiperazines produce a distinct dopamine‑neuron firing profile compared to their thieno analogs, despite similar behavioral efficacy [3]. This differential neuropharmacology supports the use of furo[3,2‑c]pyridin‑7‑ol in CNS drug discovery programs seeking novel mechanisms of action.

Application
Selection Property
Validation Focus
Phosphorescent emitter research
Furan-oxygen LUMO elevation
EQE and blue-shift endpoints
Angiogenesis kinase studies
Furo[3,2-c]pyridine scaffold activity
VEGFR2 / Tie-2 inhibition profiling
CNS dopamine signaling studies
Furo-oxygen electronic distinction
Neuronal firing pattern endpoints
Quote Request

Request a Quote for Furo[3,2-c]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.